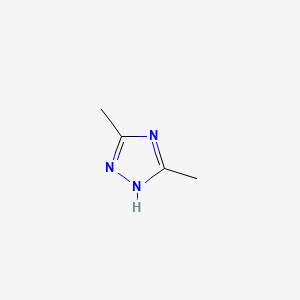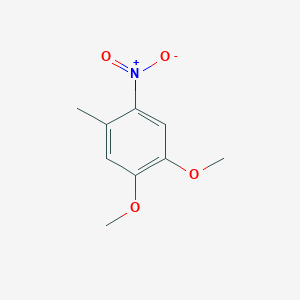
1,4-Diisopropyl-2-methylbenzene
Descripción general
Descripción
1,4-Diisopropyl-2-methylbenzene, also known as 2-methyl-1,4-bis(1-methylethyl)benzene, is an organic compound with the molecular formula C13H20. It is a derivative of benzene, where two isopropyl groups and one methyl group are substituted at the 1, 4, and 2 positions, respectively. This compound is a colorless liquid that is immiscible in water but soluble in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diisopropyl-2-methylbenzene can be synthesized through the alkylation of benzene derivatives. One common method involves the Friedel-Crafts alkylation of 2-methylbenzene (toluene) with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3). The reaction proceeds as follows:
C6H5CH3+2CH3CH=CH2→C6H4(CH(CH3)2)2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the catalytic alkylation of toluene with propylene using a solid acid catalyst. This method is preferred due to its efficiency and scalability. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diisopropyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides, which are useful as radical initiators in polymerization reactions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropyl and methyl groups direct incoming electrophiles to the ortho and para positions relative to the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP) under acidic or basic conditions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: The major products are hydroperoxides and, subsequently, dihydroxylated derivatives.
Substitution: The major products are halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,4-Diisopropyl-2-methylbenzene has several applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of more complex aromatic compounds and as a solvent in organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 1,4-Diisopropyl-2-methylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or oxidizing agents. The isopropyl and methyl groups on the benzene ring influence the reactivity and orientation of these reactions. For example, in electrophilic aromatic substitution, the electron-donating nature of the isopropyl and methyl groups activates the benzene ring, making it more reactive towards electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diisopropylbenzene: This isomer has the isopropyl groups at the 1 and 2 positions. It is less symmetrical compared to 1,4-Diisopropyl-2-methylbenzene and has different reactivity patterns.
1,3-Diisopropylbenzene: This isomer has the isopropyl groups at the 1 and 3 positions. It is also less symmetrical and exhibits different chemical properties.
1,4-Diisopropylbenzene: This compound lacks the methyl group at the 2 position, making it less sterically hindered and more reactive in certain reactions.
Uniqueness
This compound is unique due to the presence of both isopropyl and methyl groups, which provide a combination of steric hindrance and electron-donating effects. This makes it a valuable compound in synthetic chemistry for the preparation of complex molecules and materials .
Propiedades
IUPAC Name |
2-methyl-1,4-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-9(2)12-6-7-13(10(3)4)11(5)8-12/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXCOIOOGGCKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207224 | |
| Record name | 1,4-Diisopropyl-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58502-85-5 | |
| Record name | 1,4-Diisopropyl-2-methylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058502855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diisopropyl-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















